(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049734-41-9) is a proline-derived compound with a 2-methylbenzyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . The stereochemistry (2S,4R) is critical for its interactions in chiral environments, such as enzyme active sites or receptor binding pockets. This compound is commonly used in pharmaceutical research, particularly in the development of peptidomimetics and small-molecule inhibitors, due to its rigid pyrrolidine backbone and hydrophobic aromatic substituent .
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10;/h2-5,10,12,14H,6-8H2,1H3,(H,15,16);1H/t10-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHJHZDLFHMZMC-IYJPBCIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376017 | |
| Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049734-41-9 | |
| Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene or alkyne.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the 2-methylbenzyl group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The biological activity of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride suggests its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit various therapeutic effects, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially serving as a precursor or modulator in neurological treatments.
- Pain Management : Its structural similarities to known analgesics suggest potential applications in pain relief therapies.
- Anticonvulsant Activity : Given its pyrrolidine structure, it may interact with GABAergic pathways, similar to other anticonvulsants.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Here are some notable findings:
- A study demonstrated its binding affinity to specific receptors involved in pain signaling pathways, suggesting its potential use in developing new analgesics.
- Another research project explored its effects on neurotransmitter release in vitro, indicating a modulatory role that could be harnessed for treating mood disorders.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 4-substituted pyrrolidine-2-carboxylic acid hydrochlorides.
Substituent Effects on Molecular Properties
Key Observations:
Hydrophobicity : The 2-methylbenzyl substituent provides moderate hydrophobicity, while halogenated analogs (e.g., Cl, Br, I) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Electronic Effects : Electron-withdrawing groups (e.g., CN, CF₃) increase polarity and may influence binding affinity in charged environments .
Steric Bulk : Bulkier substituents (e.g., 2,4-dichlorobenzyl) could hinder rotational freedom and alter conformational preferences .
Biological Activity
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, a compound derived from pyrrolidine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.
- Chemical Name : this compound
- CAS Number : 1049734-41-9
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- Purity : Generally available in purities of 95% and above .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound.
The compound's mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance, it has been noted that compounds similar to this derivative exhibit cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. The efficacy is often compared against standard chemotherapeutics like cisplatin.
Case Studies
- MTT Assay Results :
- A study utilized MTT assays to evaluate the viability of A549 cells post-treatment with pyrrolidine derivatives.
- Compounds demonstrated a dose-dependent decrease in cell viability, with significant reductions noted at concentrations around 100 µM.
- For instance, certain derivatives reduced A549 cell viability to as low as 64%, indicating potent anticancer activity .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid | A549 | 64% | |
| Cisplatin | A549 | 50% |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens.
In Vitro Studies
Research has shown that while certain derivatives exhibit antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, this compound specifically showed limited effectiveness against Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | >64 | No activity detected |
| Klebsiella pneumoniae | >64 | No activity detected |
| Escherichia coli | >64 | No activity detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
